molecular formula C6H7BrN2O B12977681 4-(Aminomethyl)-3-bromopyridine 1-oxide

4-(Aminomethyl)-3-bromopyridine 1-oxide

Cat. No.: B12977681
M. Wt: 203.04 g/mol
InChI Key: STNIJESQRUJITJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived by prioritizing substituents based on their position and functional hierarchy. The pyridine ring serves as the parent structure, with the nitrogen atom assigned position 1 due to the N-oxide group. The remaining substituents—bromine at position 3 and an aminomethyl group (-CH2NH2) at position 4—are numbered accordingly. Thus, the systematic name is 3-bromo-4-(aminomethyl)pyridine 1-oxide .

This nomenclature adheres to IUPAC rules by:

  • Identifying the principal functional group (N-oxide) to determine the parent ring numbering.
  • Assigning locants to substituents in ascending order while prioritizing electronegative groups (bromine) over alkylamino groups .

Molecular Formula and Weight Analysis

The molecular formula of 4-(aminomethyl)-3-bromopyridine 1-oxide is C6H7BrN2O , calculated as follows:

Component Contribution
Carbon (C) 6 × 12.01 = 72.06
Hydrogen (H) 7 × 1.01 = 7.07
Bromine (Br) 1 × 79.90 = 79.90
Nitrogen (N) 2 × 14.01 = 28.02
Oxygen (O) 1 × 16.00 = 16.00
Total 202.05 g/mol

The molecular weight of 202.05 g/mol reflects the compound’s moderate polarity, influenced by the electron-withdrawing bromine and N-oxide groups, as well as the electron-donating aminomethyl substituent .

Crystal Structure and Conformational Isomerism

While experimental crystallographic data for this specific compound is limited, insights can be extrapolated from analogous pyridine N-oxide derivatives. The N-oxide group introduces a dipole moment, polarizing the aromatic ring and promoting intermolecular hydrogen bonding via the oxygen atom . The aminomethyl group further enhances this polarity, enabling additional hydrogen-bonding interactions between the -NH2 moiety and adjacent molecules.

Conformational isomerism may arise from rotation around the C-C bond of the aminomethyl group, yielding distinct rotamers. For example:

  • Syn-periplanar conformation : The -NH2 group aligns with the pyridine ring’s plane, maximizing resonance stabilization.
  • Anti-periplanar conformation : The -NH2 group rotates 180°, reducing steric hindrance with the bromine substituent.

These conformers exhibit minor energy differences, potentially leading to polymorphism in crystalline forms .

Comparative Structural Analysis with Pyridine N-Oxide Derivatives

The structural features of this compound are contrasted with related compounds below:

Compound Substituents Key Structural Differences
4-Bromopyridine 1-oxide Br at position 4 Lacks aminomethyl group, reducing hydrogen-bonding capacity.
3-(Aminomethyl)pyridine 1-oxide -CH2NH2 at position 3 Bromine absence alters electronic distribution and steric profile.
4-Amino-3-bromopyridine -NH2 at position 4 Missing N-oxide group, decreasing polarity and reactivity.

The simultaneous presence of bromine and aminomethyl groups in this compound creates a unique electronic environment. Bromine’s electron-withdrawing effect destabilizes the ring’s π-system, while the aminomethyl group donates electrons via inductive effects. This duality impacts reactivity in substitution reactions and coordination chemistry, distinguishing it from simpler pyridine N-oxides .

Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

(3-bromo-1-oxidopyridin-1-ium-4-yl)methanamine

InChI

InChI=1S/C6H7BrN2O/c7-6-4-9(10)2-1-5(6)3-8/h1-2,4H,3,8H2

InChI Key

STNIJESQRUJITJ-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=CC(=C1CN)Br)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-bromopyridine 1-oxide can be achieved through several synthetic routes. One common method involves the bromination of 4-(Aminomethyl)pyridine followed by oxidation to introduce the N-oxide group. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The oxidation step can be performed using hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and oxidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of reagents and solvents is optimized to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-bromopyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-(Aminomethyl)-3-bromopyridine 1-oxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-bromopyridine 1-oxide involves its interaction with specific molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, affecting their function. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Features

The table below summarizes key structural and functional differences between 4-(Aminomethyl)-3-bromopyridine 1-oxide and related pyridine derivatives:

Compound Substituents (Position) Key Modifications Reported Potency Relative to 4-AP Therapeutic Implications
This compound 4-aminomethyl, 3-Br, 1-oxide Bromine (lipophilicity), N-oxide (solubility) Not directly tested Hypothesized neuromuscular applications (inferred from analogs)
4-Aminopyridine (4-AP) 4-amino Base structure Reference (1×) Approved for Lambert-Eaton myasthenic syndrome
4-(Aminomethyl)pyridine 4-aminomethyl Extended alkyl chain Similar or greater Enhanced HVACCs potentiation
4-(Methylamino)pyridine 4-methylamino Methylation of amino group Similar or greater Improved metabolic stability
4-Di(methylamino)pyridine 4-dimethylamino Dimethylation of amino group Greater (2–3×) Highest efficacy in preclinical models

Functional and Pharmacological Insights

  • Potency and Mechanism: Analogous compounds like 4-(aminomethyl)pyridine and 4-di(methylamino)pyridine demonstrate enhanced HVACCs potentiation compared to 4-AP, attributed to increased electron-donating effects from alkylated amino groups, which stabilize channel interactions . The bromine and N-oxide groups in this compound may further modulate binding affinity or pharmacokinetics, though empirical data are lacking.
  • Therapeutic Potential: While 4-di(methylamino)pyridine shows the highest efficacy in preclinical neuromuscular dysfunction models, the brominated derivative’s increased lipophilicity could improve blood-brain barrier penetration, a critical factor for central nervous system targets . However, the N-oxide group might introduce metabolic instability, necessitating further optimization.

Notes

  • The provided evidence is restricted to a single study on 4-AP analogs; conclusions about this compound are extrapolated from structural parallels.
  • Bromine and N-oxide substituents introduce untested variables that may alter pharmacological behavior compared to known analogs.
  • Authoritative claims about therapeutic utility require validation through targeted in vitro and in vivo studies.

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